

4-Oxocyclohexanecarbonitrile: A Technical Guide to Reactivity and Stability

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Compound of Interest

Compound Name: 4-Oxocyclohexanecarbonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Oxocyclohexanecarbonitrile**, also known as 4-cyanocyclohexanone, is a bifunctional organic molecule featuring a ketone and a nitrile group. Its unique structure makes it a valuable building block in medicinal chemistry and drug development.^{[1][2]} It serves as a key intermediate in the synthesis of various pharmaceutical agents, including phosphodiesterase 4 (PDE4) inhibitors and niacin receptor agonists.^{[1][2]} Understanding the reactivity and stability of this compound is paramount for its effective use in synthesis, formulation, and for ensuring the safety and shelf-life of resulting active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its chemical properties, stability profile, and key experimental considerations.

Chemical and Physical Properties

The fundamental properties of **4-Oxocyclohexanecarbonitrile** are summarized below. These characteristics are essential for its handling, purification, and use in chemical reactions.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₉ NO	[1][2]
Molecular Weight	123.15 g/mol	[1][2]
CAS Number	34916-10-4	[1][2]
Appearance	Clear Colourless Oil or Solid	[1]
Boiling Point	271 °C	[1]
Density	1.05 g/cm ³	[1]
Flash Point	118 °C	[1]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate	[1]
Storage Temperature	2-8 °C	[1]

Reactivity Profile

The reactivity of **4-Oxocyclohexanecarbonitrile** is governed by its two primary functional groups: the ketone and the nitrile. These sites allow for a range of chemical transformations, making it a versatile synthetic intermediate.

Reactions at the Ketone Group

The carbonyl group of the cyclohexanone ring is susceptible to nucleophilic attack. Key reactions include:

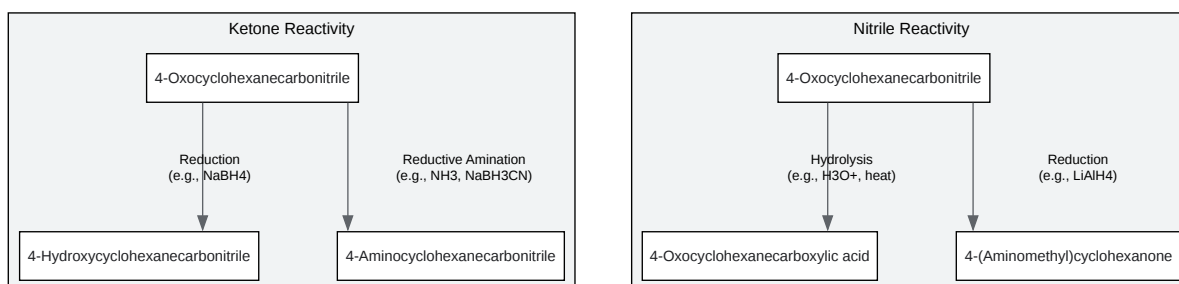
- **Reduction:** The ketone can be readily reduced to the corresponding alcohol (4-hydroxycyclohexanecarbonitrile) using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome can often be controlled by the choice of reagent and reaction conditions.
- **Nucleophilic Addition:** The ketone can react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. It can also undergo reactions like Wittig olefination to form alkenes.

- Reductive Amination: In the presence of ammonia or a primary/secondary amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted into an amine.

Reactions at the Nitrile Group

The nitrile group is relatively stable but can undergo several important transformations:

- Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (4-oxocyclohexanecarboxylic acid) under strong acidic or basic conditions, typically with heating. The reaction proceeds through a primary amide intermediate.
- Reduction: The nitrile group can be reduced to a primary amine (4-(aminomethyl)cyclohexanone) using strong reducing agents like LiAlH_4 or through catalytic hydrogenation.



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Fig. 1: Key Reactivity Pathways of **4-Oxocyclohexanecarbonitrile**.

Stability and Degradation

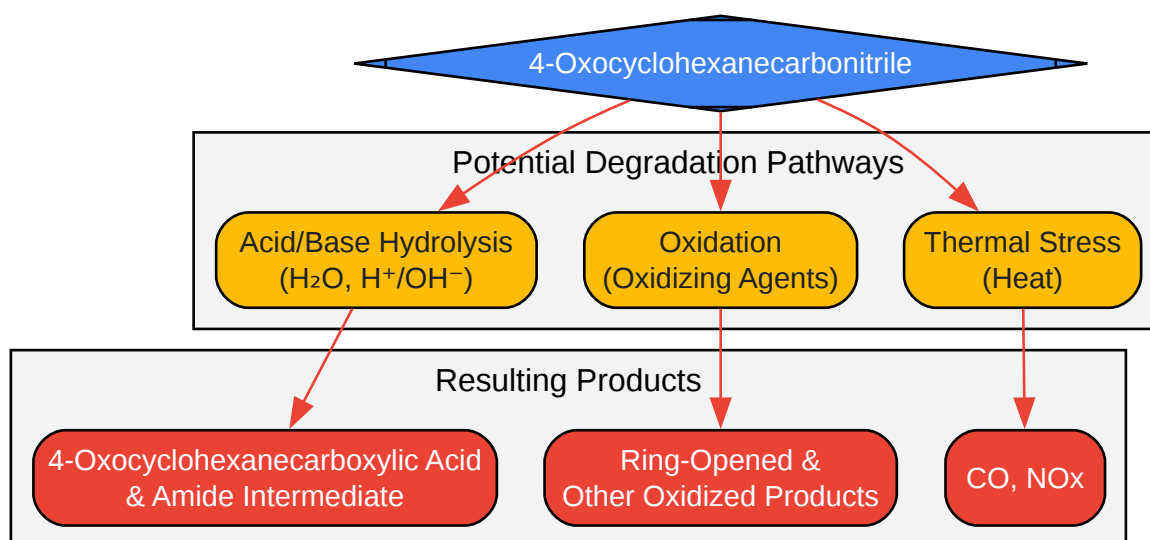
Understanding the stability of **4-Oxocyclohexanecarbonitrile** is crucial for its storage, handling, and use in pharmaceutical manufacturing. While generally stable under standard room temperature conditions, it is susceptible to degradation under stress.

General Stability

The compound is chemically stable under standard ambient conditions (room temperature).[3] However, its stability can be compromised by exposure to certain environmental factors.

Incompatibilities and Degradation Pathways

- **Heat and Light:** Exposure to high temperatures, flames, and sparks should be avoided as it can lead to thermal decomposition.[4] While specific photostability data is not available, compounds with carbonyl groups can be susceptible to photodegradation.[5]
- **Oxidizing Agents:** Contact with strong oxidizing agents must be avoided, as this can lead to uncontrolled oxidation and degradation of the molecule.[4]
- **pH Extremes:** As a consequence of the nitrile group's reactivity, the compound is expected to be unstable in strong acidic or basic solutions, leading to hydrolysis. The stability of the related compound, 4-oxocyclohexanecarboxylic acid, is known to be influenced by pH.[6]
- **Hazardous Combustion:** When heated to decomposition, it may emit hazardous products like carbon monoxide and nitrogen oxides.[4]



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Fig. 2: Potential Degradation Pathways for **4-Oxocyclohexanecarbonitrile**.

Recommended Storage and Handling

To ensure its integrity, **4-Oxocyclohexanecarbonitrile** should be handled with care and stored under controlled conditions.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area at 2-8°C.
[1][4]
- Handling: All handling should be performed in a chemical fume hood.[4] Personal protective equipment, including chemical-resistant gloves, safety goggles, and laboratory clothing, is mandatory.[4] Avoid contact with skin and eyes and wash thoroughly after handling.[4]

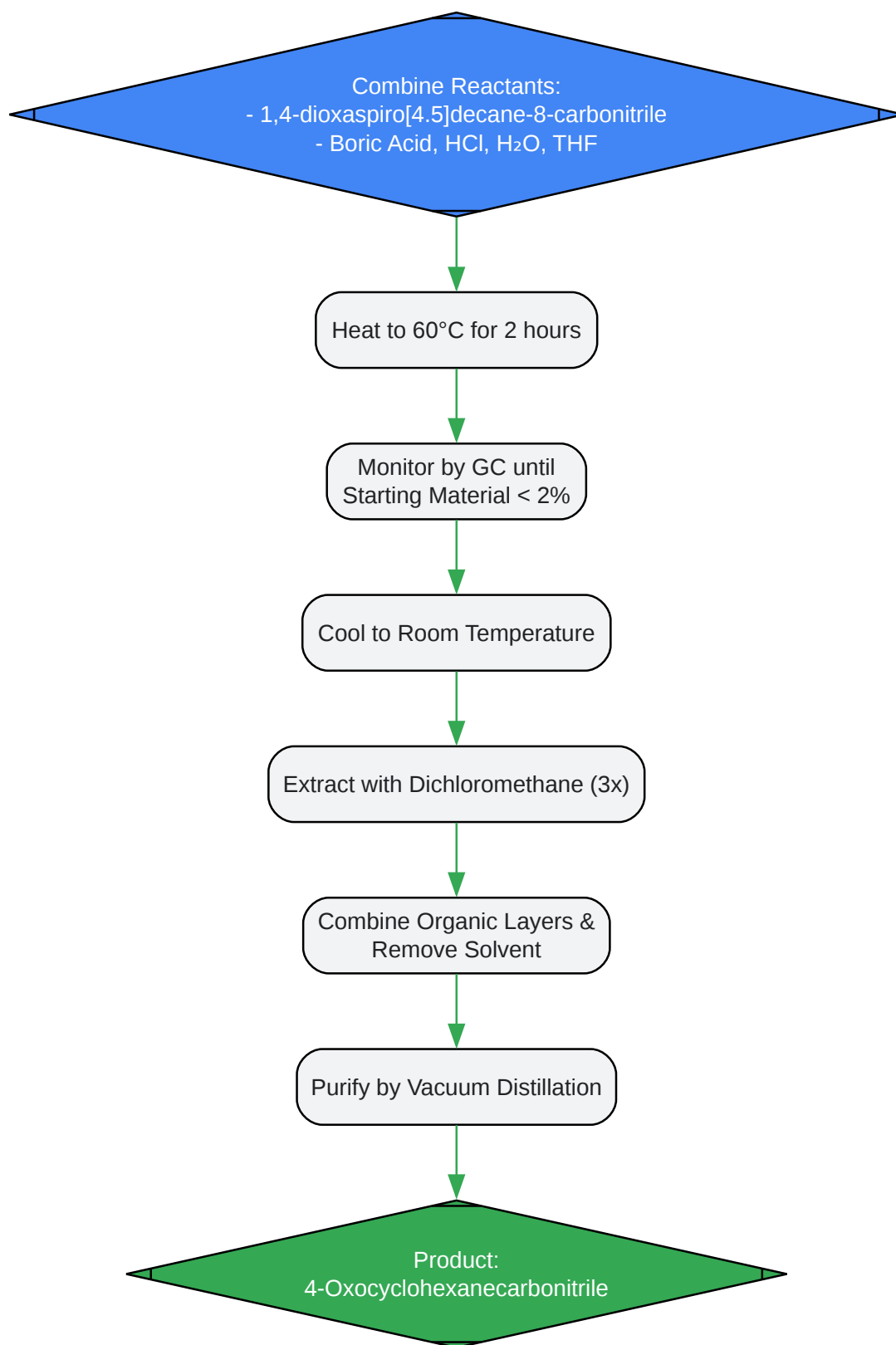
Experimental Protocols

Synthesis of 4-Oxocyclohexanecarbonitrile

A common laboratory-scale synthesis involves the deprotection of a ketal-protected precursor.
[1][2]

- Materials:
 - 1,4-dioxaspiro[4.5]decane-8-carbonitrile (starting material)
 - Boric acid
 - Hydrochloric acid
 - Water
 - Tetrahydrofuran (THF)
 - Dichloromethane (DCM)
- Procedure:
 - To a three-necked flask, add 1,4-dioxaspiro[4.5]decane-8-carbonitrile (1.2 mol), boric acid (1.2 mol), water (10 vol. eq.), and hydrochloric acid.[1]
 - Add THF (5 vol. eq.) and additional water (2.5 vol. eq.) to the mixture.[1]

- Heat the reaction mixture to 60°C and maintain for 2 hours.[\[1\]](#)
- Monitor the reaction progress by gas chromatography (GC) until the starting material is less than 2%.[\[1\]](#)[\[2\]](#)
- Cool the mixture to room temperature.[\[1\]](#)[\[2\]](#)
- Perform a liquid-liquid extraction using dichloromethane (repeated three times).[\[1\]](#)[\[2\]](#)
- Combine the organic layers and remove the solvent by distillation under reduced pressure.[\[1\]](#)[\[2\]](#)
- Purify the final product by distillation (e.g., at 100°C and 2 mmHg) to yield **4-oxocyclohexanecarbonitrile**.[\[1\]](#)[\[2\]](#)



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Fig. 3: Experimental Workflow for the Synthesis of **4-Oxocyclohexanecarbonitrile**.

Proposed Protocol for Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.^{[7][8]} The following is a general protocol based on ICH guidelines that can be adapted for **4-Oxocyclohexanecarbonitrile**.

- Objective: To investigate the degradation of **4-Oxocyclohexanecarbonitrile** under hydrolytic, oxidative, thermal, and photolytic stress conditions.
- General Procedure: Prepare solutions of the compound (e.g., 1 mg/mL) in appropriate solvents. For each condition, include a control sample stored under normal conditions. The target degradation is typically 5-20%.^[8]
- Stress Conditions:
 - Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C. Monitor over several hours.
 - Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature. Monitor closely due to expected higher reactivity.
 - Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.
 - Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C).
 - Photolytic Degradation: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.^[5]
- Analysis: Analyze all stressed samples and controls using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to separate and identify any degradants.

Conclusion

4-Oxocyclohexanecarbonitrile is a versatile chemical intermediate with a well-defined reactivity profile centered on its ketone and nitrile functionalities. While stable under recommended storage conditions, it is susceptible to degradation by heat, strong oxidizing

agents, and pH extremes, primarily through hydrolysis of the nitrile group and reactions at the ketone. A thorough understanding of these stability and reactivity characteristics is essential for professionals in drug development to ensure the quality, efficacy, and safety of the final pharmaceutical products derived from this important building block.

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References

- 1. pharmtech.com [pharmtech.com]
- 2. CYCLOHEXANECARBONITRILE, 4-OXO- | 34916-10-4 [chemicalbook.com]
- 3. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C₁₃H₁₂FNO | CID 91805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Oxo-cyclohexanecarbonitrile | CAS#:34916-10-4 | Chemsrce [chemsrc.com]
- 5. q1scientific.com [q1scientific.com]
- 6. CAS 874-61-3: 4-Oxocyclohexanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
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